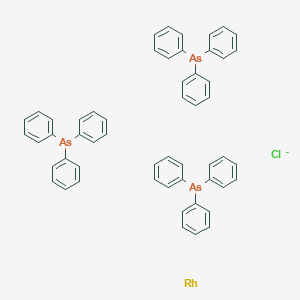

Chlorotris(triphenylarsine)rhodium

Description

Structure

2D Structure

Properties

CAS No. |

14973-92-3 |

|---|---|

Molecular Formula |

C54H45As3ClRh- |

Molecular Weight |

1057.1 g/mol |

IUPAC Name |

rhodium;triphenylarsane;chloride |

InChI |

InChI=1S/3C18H15As.ClH.Rh/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h3*1-15H;1H;/p-1 |

InChI Key |

VEWASWVNPCOVHI-UHFFFAOYSA-M |

SMILES |

C1=CC=C(C=C1)[As](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[As](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[As](C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Rh] |

Canonical SMILES |

C1=CC=C(C=C1)[As](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[As](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[As](C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Rh] |

Other CAS No. |

14973-92-3 |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Chlorotris Triphenylarsine Rhodium

Established Synthetic Pathways from Rhodium(III) Precursors (e.g., Rhodium Chloride Hydrate)

The most common and established method for synthesizing chlorotris(triphenylarsine)rhodium(I) involves the reaction of a rhodium(III) precursor, typically rhodium(III) chloride hydrate (B1144303) (RhCl₃·3H₂O), with an excess of triphenylarsine (B46628) (AsPh₃) in a suitable solvent, often a refluxing alcohol like ethanol (B145695). wikipedia.org This one-pot synthesis is convenient and effective, yielding the desired rhodium(I) complex.

The reaction proceeds by the reduction of the rhodium(III) center to rhodium(I), with concurrent coordination of the triphenylarsine ligands. The hydrated form of rhodium chloride is generally used due to its solubility in alcohols, which facilitates the reaction with the organoarsine ligands. wikipedia.org The analogous synthesis for the triphenylphosphine (B44618) complex, Wilkinson's catalyst, is well-documented and provides a clear procedural template. prepchem.comd-nb.infogoogle.com In that synthesis, rhodium(III) chloride hydrate is refluxed with an excess of triphenylphosphine in ethanol, leading to the precipitation of the crystalline product upon cooling. google.com The yield for the phosphine (B1218219) analogue is reported to be high, often around 88-99%. google.com

A typical reaction scheme, by analogy to the phosphine system, is as follows: RhCl₃·3H₂O + excess AsPh₃ --(refluxing ethanol)--> RhCl(AsPh₃)₃ + oxidized byproducts + HCl + H₂O

The selection of the solvent and reaction temperature is crucial for both the reduction of the rhodium center and the crystallization of the final product.

Role of Triphenylarsine as a Ligand and Reductant in Complex Formation

In the synthesis of this compound(I), triphenylarsine plays a dual role. It functions as a coordinating ligand and as a reducing agent.

Ligand: Triphenylarsine is a monodentate ligand that coordinates to the rhodium center through its arsenic atom. The presence of three bulky triphenylarsine ligands results in a sterically crowded, 16-electron, square planar rhodium(I) complex. This configuration is electronically stable and is a common geometry for d⁸ metal ions like Rh(I).

Reductant: During the reaction, an excess of triphenylarsine is used not only to ensure complete ligation but also to reduce the Rh(III) to Rh(I). In this process, the triphenylarsine is oxidized to triphenylarsine oxide (OAsPh₃). The general equation for this reduction is: Rh(III) + 2 AsPh₃ → Rh(I) + 2 OAsPh₃

Alternatively, the alcohol solvent (e.g., ethanol) can also act as the reducing agent, being oxidized to an aldehyde (e.g., acetaldehyde), while the rhodium is reduced. wikipedia.org The reaction stoichiometry when ethanol is the reductant is shown for the analogous phosphine reaction: "RhCl₃(H₂O)₃" + 3 P(C₆H₅)₃ + CH₃CH₂OH → RhCl(P(C₆H₅)₃)₃ + 3 H₂O + 2 HCl + CH₃CHO wikipedia.org

Often, both the arsine ligand and the alcohol solvent can contribute to the reduction of the rhodium(III) precursor. The use of excess triphenylarsine helps to drive the reaction to completion and ensures the formation of the desired tris-ligated complex.

Synthesis of Related Arsine-Rhodium(I) Complexes

The synthetic methodology for this compound(I) is part of a broader field of rhodium-arsine chemistry. Various other arsine-rhodium(I) complexes have been synthesized, often by modifying the stoichiometry, the rhodium precursor, or the arsine ligand itself.

For instance, using bidentate or polydentate arsine ligands can lead to the formation of chelated or bridged rhodium complexes. acs.orgacs.org The reaction of rhodium precursors with ligands such as tris(o-dimethylarsinophenyl)arsine has been used to create cationic rhodium(I) complexes. acs.org Similarly, dimeric rhodium(I) complexes with bridging arsine ligands have been reported. acs.org

The synthesis of mixed-ligand complexes containing both arsine and other types of ligands (e.g., carbonyls, phosphines) is also common. These complexes are often prepared by ligand substitution reactions starting from a suitable rhodium(I) precursor like a cyclooctadiene (COD) or carbonyl complex.

| Rhodium Precursor | Arsine Ligand | Resulting Complex Type | Reference |

| RhCl₃·3H₂O | Triphenylarsine | Mononuclear Rh(I) | wikipedia.org |

| [Rh(CO)₂Cl]₂ | Ditertiary Arsines | Polymeric/Dimeric Rh(I) | lookchem.com |

| Rhodium(I) precursors | Tris(o-dimethylarsinophenyl)arsine | Cationic Rh(I) Complexes | acs.org |

| [Rh₂(µ-Cl)₂(COD)₂] | Allyl-phosphine ligands | Cationic Rh(I) Complexes | researchgate.net |

This table is interactive. Click on the headers to sort.

These related syntheses demonstrate the versatility of rhodium-arsine chemistry and the ability to tune the electronic and steric properties of the resulting complexes by varying the arsine ligand framework.

Control over Stereochemistry and Isomer Formation during Synthesis

The synthesis of this compound(I) and related square planar complexes can lead to the formation of different isomers. The primary isomer of RhCl(AsPh₃)₃ is the one with a square planar geometry. However, in solution, these types of complexes can exhibit fluxional behavior, where ligands can exchange positions.

For complexes with different ligands, cis and trans isomers are possible. For example, in a complex of the type [RhCl(CO)(AsR₃)₂], the two arsine ligands can be arranged either cis or trans to each other, leading to different geometric isomers with distinct physical and chemical properties.

The stereochemical outcome of the synthesis can be influenced by several factors:

Steric Bulk of Ligands: The large steric bulk of the three triphenylarsine ligands generally favors a specific, least-strained arrangement.

Solvent: The coordinating ability of the solvent can influence the reaction pathway and the stability of different isomers.

Reaction Temperature: Temperature can affect the equilibrium between different isomers and the rate of isomerization.

In more advanced synthetic designs, chiral arsine ligands can be used to induce specific stereochemistry at the metal center, leading to the formation of enantiomerically enriched or pure chiral rhodium complexes. nih.gov For example, the use of enantioenriched cyclopentadienyl (B1206354) (Cp) ligands has enabled the enantiospecific synthesis of planar-chiral rhodium complexes, demonstrating a high degree of stereochemical control. nih.gov While this specific example does not use arsine ligands, the principle of transferring ligand chirality to the metal complex geometry is a key concept in asymmetric catalysis and complex synthesis.

Advanced Characterization Techniques for Elucidating Structure and Bonding in Chlorotris Triphenylarsine Rhodium

Spectroscopic Analyses

Spectroscopic techniques offer profound insights into the molecular structure and electronic environment of Chlorotris(triphenylarsine)rhodium(I). These methods probe the interactions between the rhodium center and its triphenylarsine (B46628) ligands, providing a detailed electronic and structural picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ³¹P, ¹⁰³Rh) for Solution-State Characterization

While specific NMR data for this compound(I) are not extensively documented, the principles of NMR spectroscopy and data from analogous complexes, such as the well-studied Chlorotris(triphenylphosphine)rhodium(I) (Wilkinson's catalyst), provide a robust framework for its characterization in solution.

¹H NMR Spectroscopy : The ¹H NMR spectrum of this compound(I) is expected to be dominated by signals from the phenyl protons of the triphenylarsine ligands. These would typically appear as complex multiplets in the aromatic region of the spectrum, approximately between 7.0 and 8.0 ppm. The precise chemical shifts and coupling patterns can be influenced by the coordination of the arsine ligands to the rhodium center.

³¹P NMR Spectroscopy Analogy : Although the subject compound contains arsenic, the analogous ³¹P NMR spectroscopy of Wilkinson's catalyst is highly informative. It shows a complex pattern due to spin-spin coupling between the phosphorus nuclei and the ¹⁰³Rh nucleus, as well as between non-equivalent phosphorus atoms. This allows for the detailed study of ligand exchange and dissociation in solution. For this compound(I), while ⁷⁵As is the NMR-active isotope of arsenic, its quadrupolar nature often leads to broad signals, making high-resolution NMR challenging.

¹⁰³Rh NMR Spectroscopy : ¹⁰³Rh NMR is a powerful tool for directly probing the metallic center. The ¹⁰³Rh nucleus is a spin-1/2 nucleus, which typically yields sharp signals. However, its low gyromagnetic ratio and consequent low sensitivity can make detection challenging. The chemical shift of the ¹⁰³Rh nucleus is highly sensitive to the coordination environment, including the nature of the ligands and the oxidation state of the rhodium. For a Rh(I) complex with three triphenylarsine ligands and one chloride ligand, the ¹⁰³Rh chemical shift would be expected in a specific range characteristic of this coordination sphere. Coupling to the three arsenic ligands (¹J(¹⁰³Rh-⁷⁵As)) would, in principle, be observable but is often complicated by the quadrupolar relaxation of the ⁷⁵As nucleus.

| Nucleus | Expected Chemical Shift (ppm) | Expected Coupling | Information Gained |

| ¹H | ~7.0 - 8.0 | Multiplets | Confirmation of phenyl groups |

| ¹⁰³Rh | Characteristic of Rh(I) square planar | J(Rh-As) | Direct probe of the metal center's electronic environment |

Infrared (IR) Spectroscopy and Vibrational Modes for Ligand Bonding and Electronic Properties

Infrared (IR) spectroscopy is instrumental in identifying the vibrational modes of this compound(I), which are directly related to the strength and nature of its chemical bonds. The far-infrared region is particularly important for observing the vibrations of the heavier atoms in the complex.

Rh-Cl Stretching Vibration : The stretching frequency of the rhodium-chlorine bond (ν(Rh-Cl)) is a key diagnostic peak. For square-planar Rh(I) complexes, this vibration is typically observed in the far-infrared region, generally between 250 and 400 cm⁻¹. The exact position of this band provides insight into the electronic properties of the complex; stronger electron-donating ligands trans to the chloride would weaken the Rh-Cl bond and lower its stretching frequency.

Rh-As Stretching Vibration : The rhodium-arsenic stretching vibrations (ν(Rh-As)) are also found in the far-infrared region, typically at lower frequencies than the Rh-Cl stretch due to the heavier mass of the triphenylarsine ligand. These bands provide direct evidence of the coordination of the triphenylarsine ligands to the rhodium center.

The internal vibrational modes of the triphenylarsine ligands are observed in the mid-infrared region and can be compared to those of the free ligand to assess the effects of coordination.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Significance |

| ν(Rh-Cl) | 250 - 400 | Indicates the strength of the rhodium-chlorine bond and provides electronic information. |

| ν(Rh-As) | < 300 | Confirms the coordination of the triphenylarsine ligands. |

Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Species

This compound(I) is a d⁸ complex and is typically square planar and diamagnetic, thus it is ESR-inactive. However, ESR spectroscopy becomes a crucial technique for characterizing paramagnetic species that can be generated from this complex, for instance, through oxidation to a Rh(II) state.

If this compound(I) is oxidized by one electron, it would form a paramagnetic Rh(II) species, [RhCl(AsPh₃)₃]⁺. This d⁷ complex would have an unpaired electron, making it ESR-active. The ESR spectrum would be expected to show hyperfine coupling of the unpaired electron with the ¹⁰³Rh nucleus (I = 1/2, 100% abundance) and potentially with the ⁷⁵As nuclei (I = 3/2, 100% abundance). The analysis of the g-values and hyperfine coupling constants would provide detailed information about the electronic structure and the distribution of the unpaired electron's spin density within the molecule.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information on the elemental composition and the oxidation states of the elements present in a sample.

Elemental Composition : The XPS survey spectrum of this compound(I) would show peaks corresponding to Rh, As, Cl, and C. The relative intensities of these peaks can be used to determine the elemental composition of the complex, confirming the stoichiometry of the ligands around the rhodium center.

Oxidation State Analysis : High-resolution XPS spectra of the core level electrons provide information about the oxidation state. The binding energy of the Rh 3d electrons is particularly informative. For a Rh(I) complex, the Rh 3d₅/₂ peak is typically observed in the range of 307-309 eV. The exact binding energy is sensitive to the electron density on the rhodium atom, which is influenced by the surrounding ligands. The spin-orbit splitting between the Rh 3d₅/₂ and Rh 3d₃/₂ peaks is a characteristic feature that further aids in the identification of rhodium. Similarly, the binding energies of the As 3d and Cl 2p core levels can confirm their chemical states within the complex.

| Element | Core Level | Expected Binding Energy (eV) | Information Provided |

| Rhodium | Rh 3d | 307 - 309 (for Rh 3d₅/₂) | Confirms Rh(I) oxidation state |

| Arsenic | As 3d | ~42 | Confirms presence and chemical state of arsenic |

| Chlorine | Cl 2p | ~198 | Confirms presence and chemical state of chlorine |

| Carbon | C 1s | ~285 | Confirms presence of phenyl groups |

X-ray Crystallography for Solid-State Structural Elucidation (e.g., Coordination Geometry)

The rhodium atom would be at the center of the plane, coordinated to the chlorine atom and three triphenylarsine ligands. The bulkiness of the triphenylarsine ligands would likely lead to some distortion from a perfect square planar geometry, resulting in a slightly tetrahedral distortion. The key structural parameters that would be determined include the Rh-As and Rh-Cl bond lengths and the As-Rh-As and As-Rh-Cl bond angles. These parameters are crucial for understanding the steric and electronic interactions within the molecule.

Mass Spectrometry (MS) and Thermogravimetric Analysis (TGA) for Compositional and Thermal Stability Studies

Mass spectrometry and thermogravimetric analysis are complementary techniques used to determine the composition and thermal stability of this compound(I).

Mass Spectrometry (MS) : Mass spectrometry can be used to determine the molecular weight of the complex and to study its fragmentation pattern. Techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) would be suitable for analyzing this non-volatile complex. The mass spectrum would be expected to show a molecular ion peak corresponding to the intact complex, [RhCl(AsPh₃)₃]⁺. The isotopic pattern of this peak would be characteristic of the presence of rhodium and chlorine. Fragmentation in the mass spectrometer would likely involve the sequential loss of the triphenylarsine ligands, providing further confirmation of the complex's composition.

Thermogravimetric Analysis (TGA) : TGA measures the change in mass of a sample as a function of temperature. This technique is used to evaluate the thermal stability of this compound(I). The TGA curve would show the temperature at which the complex begins to decompose. The decomposition is likely to occur in steps, with the initial step potentially corresponding to the loss of the triphenylarsine ligands. The final residue at high temperatures would be metallic rhodium or a mixture of rhodium and arsenic oxides, depending on the atmosphere in which the analysis is conducted. This information is valuable for understanding the thermal limits of the complex's stability.

| Technique | Information Obtained | Expected Observations |

| Mass Spectrometry (MS) | Molecular weight and composition | Molecular ion peak and fragmentation pattern showing loss of AsPh₃ ligands. |

| Thermogravimetric Analysis (TGA) | Thermal stability and decomposition profile | Stepwise mass loss corresponding to ligand dissociation upon heating. |

Magnetic Susceptibility Measurements

Magnetic susceptibility measurements are a powerful tool for determining the magnetic properties of a compound, which in turn reveals information about its electronic structure, specifically the number of unpaired electrons. For transition metal complexes like this compound(I), this data is instrumental in confirming the oxidation state and the geometric arrangement of the ligands around the metal center.

Theoretical Framework and Experimental Findings

This compound(I) features a rhodium(I) center, which has a d⁸ electron configuration. In a square planar geometry, the crystal field theory predicts that the d-orbitals will split in such a way that all eight d-electrons are paired in the lower energy orbitals. This arrangement results in no unpaired electrons.

| Metal Ion | Electron Configuration | Geometry | Predicted Number of Unpaired Electrons | Predicted Magnetic Behavior |

| Rh(I) | d⁸ | Square Planar | 0 | Diamagnetic |

This table illustrates the theoretical prediction of the magnetic properties of this compound(I) based on its electronic configuration and geometry.

Computational Chemistry Approaches to Structure and Bonding (e.g., Density Functional Theory (DFT))

In recent years, computational chemistry has emerged as an indispensable tool for investigating the structure and bonding of complex molecules at the atomic level. Density Functional Theory (DFT) is a particularly powerful quantum mechanical method that can accurately predict molecular geometries, electronic structures, and various spectroscopic properties.

Elucidating the Rhodium-Ligand Interactions

DFT calculations on this compound(I) and related systems provide a detailed picture of the bonding between the rhodium center and the triphenylarsine and chloride ligands. These calculations can quantify the contributions of both sigma (σ) donation from the ligands to the metal and pi (π) back-donation from the metal to the ligands.

A key aspect of the bonding in this complex is the nature of the Rh-As bond. DFT studies, often complemented by Natural Bond Orbital (NBO) analysis, can elucidate the charge distribution and bond order of these interactions. NBO analysis partitions the complex's electron density into localized bonds and lone pairs, providing a chemically intuitive picture of the bonding.

Key Insights from Computational Studies:

Charge Distribution: DFT calculations typically show a partial positive charge on the rhodium atom and partial negative charges on the more electronegative chlorine and arsenic atoms. This is consistent with the expected polarity of the bonds.

Bond Order Analysis: The Wiberg bond index, calculated through NBO analysis, can provide a quantitative measure of the bond order. For the Rh-As bond in similar complexes, this value is typically indicative of a strong single bond with some degree of π-character arising from back-donation.

Molecular Orbitals: Analysis of the frontier molecular orbitals (HOMO and LUMO) reveals the nature of the electronic transitions and the reactivity of the complex. In square planar d⁸ complexes, the HOMO is typically a d-orbital localized on the metal, while the LUMO is often a ligand-based π* orbital or a metal-based d-orbital of higher energy.

| Interaction | Description | Key Computational Insights |

| Rh-As σ-Donation | The lone pair of electrons on the arsenic atom of triphenylarsine is donated into an empty d-orbital of the rhodium(I) center, forming a sigma bond. | NBO analysis reveals significant electron density in the Rh-As bonding orbital, primarily composed of arsenic p-character and rhodium d-character. |

| Rh-As π-Back-donation | Electron density from filled d-orbitals on the rhodium center is donated into empty π* orbitals of the phenyl rings of the triphenylarsine ligands. | This interaction strengthens the Rh-As bond and is evidenced by calculated bond orders greater than one and the delocalization of electron density from the metal to the ligands in the molecular orbital picture. |

| Rh-Cl Bonding | The bond between rhodium and chlorine is primarily ionic in nature, with a significant contribution from sigma donation from a chloride p-orbital to a rhodium d-orbital. | DFT calculations show a significant charge separation between the rhodium and chlorine atoms, consistent with a highly polar covalent bond. |

This interactive table summarizes the key bonding interactions in this compound(I) as elucidated by computational chemistry methods.

Fundamental Coordination Chemistry and Electronic Structure of Chlorotris Triphenylarsine Rhodium

Coordination Geometry and Stereochemical Aspects

The central rhodium atom in Chlorotris(triphenylarsine)rhodium(I) is coordinated to one chloride ion and three triphenylarsine (B46628) (AsPh₃) ligands. As a d⁸ transition metal complex, it adopts a square planar geometry. nih.gov In this arrangement, the rhodium atom lies at the center of a square, with the four ligands positioned at the corners. This geometry is characteristic of many Rh(I) complexes and is a key determinant of the compound's reactivity, particularly in catalytic cycles that involve oxidative addition and reductive elimination steps. nih.gov The three bulky triphenylarsine ligands and the chloride ligand create a specific steric and electronic environment around the metal center.

Oxidation State of Rhodium and its Electronic Configuration in the Complex

The rhodium center in this compound(I) formally exists in the +1 oxidation state. wikipedia.org Rhodium is a member of Group 9 of the periodic table, with a neutral atomic electron configuration of [Kr] 4d⁸ 5s¹. environmentalchemistry.comyoutube.com Upon losing one electron to form the Rh(I) cation, the electron configuration becomes [Kr] 4d⁸. libretexts.org This d⁸ electron count is crucial as it favors the observed square planar coordination geometry, which maximizes the crystal field stabilization energy for this configuration in a four-coordinate complex.

| Property | Value |

| Central Metal | Rhodium (Rh) |

| Atomic Number | 45 wikipedia.org |

| Oxidation State | +1 wikipedia.orgkle.cz |

| Electron Configuration of Rh(I) | [Kr] 4d⁸ libretexts.org |

| Coordination Number | 4 |

| Geometry | Square Planar |

**4.3. Ligand Effects on Rhodium Center Reactivity and Stability

The reactivity and stability of the RhCl(AsPh₃)₃ complex are profoundly influenced by the properties of the triphenylarsine ligands. These effects can be broadly categorized into electronic and steric contributions. nih.gov

Triphenylarsine (AsPh₃) functions as a ligand by donating the lone pair of electrons from the arsenic atom to the rhodium center, forming a sigma (σ) bond. nih.gov The electronic nature of AsPh₃ is characterized by its σ-donor and π-acceptor capabilities. Compared to its phosphine (B1218219) analogue, triphenylphosphine (B44618) (PPh₃), triphenylarsine is generally considered to be a slightly weaker σ-donor and a poorer π-acceptor. The electronic properties of the ligand directly impact the electron density at the rhodium center, which in turn affects the metal's ability to participate in key catalytic steps like oxidative addition. The electronic influence of ligands can be subtle but critical in tuning the catalytic activity of the metal complex. researchgate.netresearcher.life

The steric bulk of a ligand is a critical factor that influences the coordination environment of a metal complex, affecting ligand dissociation rates, substrate accessibility, and the stability of intermediates. epa.gov A quantitative measure of this steric bulk is the Tolman cone angle (θ), which defines the solid angle occupied by a ligand at the metal center. wikipedia.org Triphenylarsine is a bulky ligand due to its three phenyl rings. Its steric profile is comparable to that of triphenylphosphine. This significant steric hindrance limits the number of ligands that can coordinate to the rhodium center and influences the geometry of the complex. The steric pressure created by the three bulky AsPh₃ ligands facilitates the dissociation of one ligand, which is often a prerequisite for catalytic activity. wikipedia.orgmanchester.ac.uk

Table of Cone Angles for Common Ligands

| Ligand | Tolman Cone Angle (θ) |

|---|---|

| Triphenylphosphine (PPh₃) | 145° |

| Triphenylarsine (AsPh₃) | ~145° |

| Triphenylstibine (SbPh₃) | 147° |

| Tricyclohexylphosphine (PCy₃) | 170° |

Note: The cone angle for Triphenylarsine is estimated to be very similar to Triphenylphosphine based on structural similarities. researchgate.netrsc.orgresearchgate.net

For this compound(I) to function as a catalyst, it typically must first generate a coordinatively unsaturated, reactive species. researchgate.net This is achieved through the dissociation of one of the three triphenylarsine ligands in solution, creating a vacant coordination site where a substrate molecule can bind. researchgate.net

The equilibrium for this dissociation is represented as: RhCl(AsPh₃)₃ ⇌ RhCl(AsPh₃)₂ + AsPh₃

The lability of the AsPh₃ ligand—the ease with which it dissociates—is a key factor governing the catalytic efficacy of the complex. csic.es The steric crowding among the three AsPh₃ ligands promotes this dissociation. Once the 14-electron species, RhCl(AsPh₃)₂, is formed, it can readily coordinate with substrates (e.g., alkenes, H₂) to initiate the catalytic cycle. nih.gov The balance between ligand association and dissociation is critical; if the ligand is too labile, the catalyst may be unstable, while if it is not labile enough, the catalyst will be inactive.

Solvent Effects on Solution Behavior and Equilibria

The behavior of this compound(I) is significantly affected by the solvent in which it is dissolved. The complex is soluble in solvents like benzene, chloroform, and dichloromethane but shows limited solubility in alcohols and is insoluble in alkanes. chemicalbook.com The solvent can play more than a passive role; coordinating solvents can influence the ligand dissociation equilibrium. In a coordinating solvent (S), the solvent molecule can occupy the vacant coordination site generated by ligand dissociation, forming a solvent-adduct complex:

RhCl(AsPh₃)₂ + S ⇌ RhCl(AsPh₃)₂(S)

Reaction Mechanisms and Pathways Involving Chlorotris Triphenylarsine Rhodium

Oxidative Addition Reactions

Oxidative addition is a fundamental reaction in which the rhodium(I) center undergoes an increase in both its oxidation state (from +1 to +3) and its coordination number. This process involves the cleavage of a substrate molecule and the formation of two new bonds to the rhodium center. The general form of this reaction for Chlorotris(triphenylarsine)rhodium can be represented as:

RhCl(AsPh₃)₃ + X-Y → Rh(X)(Y)Cl(AsPh₃)₂ + AsPh₃

This reaction is often initiated by the dissociation of a triphenylarsine (B46628) ligand, creating a coordinatively unsaturated 14-electron species, [RhCl(AsPh₃)₂], which is highly reactive towards the substrate X-Y.

The oxidative addition of dihydrogen is a critical step in hydrogenation reactions catalyzed by rhodium complexes. For Wilkinson's catalyst, this process is well-documented and involves the concerted, cis-addition of H₂ to the rhodium center, forming a dihydrido-rhodium(III) species. wikipedia.orglibretexts.org A similar mechanism is expected for this compound.

The reaction proceeds through the initial dissociation of a triphenylarsine ligand to generate the active catalyst. Dihydrogen then coordinates to the metal and is cleaved, resulting in two new hydride ligands attached to the rhodium. These hydride ligands are then transferred to a coordinated substrate in subsequent steps of the catalytic cycle. wikipedia.orgslideshare.net In the presence of a base and excess triphenylarsine, the complex can be converted to a rhodium(I) hydride species. nih.gov

Table 1: Comparison of Ligand Effects on Hydride Formation

| Feature | RhCl(PPh₃)₃ (Wilkinson's Catalyst) | RhCl(AsPh₃)₃ |

| Ligand Basicity | Higher | Lower |

| π-acidity | Lower | Higher |

| Rh-Ligand Bond | Stronger | Weaker |

| Rate of H₂ addition | Generally faster | Generally slower |

This table provides a qualitative comparison based on known ligand properties and their influence on the reactivity of rhodium complexes.

The oxidative addition of alkyl halides, such as methyl iodide (CH₃I), to square planar d⁸ complexes like this compound is a key step in processes like the Monsanto acetic acid process. nih.govnih.gov The reaction with methyl iodide typically proceeds via an Sₙ2-type mechanism. wikipedia.org In this pathway, the electron-rich rhodium center acts as a nucleophile, attacking the electrophilic methyl group of methyl iodide and displacing the iodide ion. This results in the formation of a rhodium(III)-methyl complex with an increase in the coordination number to six. nih.gov

The reaction rate is influenced by the nature of the ligands on the rhodium center. More electron-donating ligands increase the nucleophilicity of the metal, accelerating the oxidative addition. rsc.org Conversely, the weaker σ-donor strength of triphenylarsine compared to triphenylphosphine (B44618) may result in a slower rate of oxidative addition for the arsine complex. nih.gov

Acyl halides can also undergo oxidative addition to rhodium(I) complexes. This reaction is a key step in the decarbonylation of acyl halides, where the rhodium complex facilitates the removal of a carbonyl group. The mechanism involves the oxidative addition of the acyl halide to the rhodium center, forming a rhodium(III) acyl complex. This is often followed by migratory insertion and reductive elimination to release the decarbonylated product. wikipedia.org For Wilkinson's catalyst, the reaction with acyl halides leads to the formation of trans-[RhCl(CO)(PPh₃)₂]. wikipedia.org A similar reactivity pattern is anticipated for this compound.

This compound and its analogs are capable of activating various carbon-halogen (C-X) and silicon-hydrogen (Si-H) bonds through oxidative addition.

C-Cl and C-F Bonds: The activation of C-Cl bonds is a crucial step in many cross-coupling reactions. nih.govcsic.es Rhodium(I) complexes can oxidatively add to C-Cl bonds, with the reaction rate being dependent on the bond dissociation energy of the C-Cl bond. nih.gov The activation of the stronger C-F bond is more challenging but can be achieved, often promoted by factors such as aromaticity in the substrate. nih.gov Catalytic dehalogenation of chlorinated and fluorinated ethylenes has been demonstrated using rhodium phosphine (B1218219) complexes in the presence of a silane (B1218182) or dihydrogen, proceeding through rhodium hydride intermediates. researchgate.net

Si-H Bonds: The oxidative addition of a Si-H bond to a rhodium(I) center is a key step in hydrosilylation catalysis. This reaction typically proceeds through a concerted mechanism, forming a rhodium(III) silyl (B83357) hydride complex. nih.govcapes.gov.br The reactivity of the rhodium complex in Si-H activation is influenced by the electronic properties of the ligands.

Table 2: Research Findings on C-X and Si-H Bond Activation by Rhodium Complexes

| Substrate | Rhodium Complex Type | Key Findings |

| Organic Chlorides | Rh(I)-aryl with xantphos (B1684198) ligand | Oxidative addition is kinetically controlled by the C-Cl bond dissociation energy. nih.gov |

| Pentafluorostyrene | [Rh(Me)(PEt₃)₃] | Selective C-F or C-H bond activation can be controlled by reaction conditions. |

| Triethylsilane | (PR₃)₃RhCl | Catalytic dehalogenation of chlorinated ethylenes occurs via rhodium hydride intermediates. researchgate.net |

Reductive Elimination Processes

Reductive elimination is the reverse of oxidative addition and is the product-forming step in many catalytic cycles. wikipedia.org In this process, two cis-oriented ligands on the rhodium(III) center couple and are eliminated from the coordination sphere, while the metal is reduced from oxidation state +3 to +1. libretexts.org

R(X)(Y)Cl(AsPh₃)₂ → RhCl(AsPh₃)₂ + X-Y

The facility of reductive elimination is influenced by several factors, including the nature of the eliminating groups and the steric and electronic properties of the ancillary ligands. For C-C bond formation, the reductive elimination is kinetically governed by the dissociation energy of the newly formed bond. nih.govcsic.es For instance, the C(sp³)–C(sp²) coupling to form benzylbenzene has been found to be faster than C(sp²)–C(sp²) bond formation to yield biphenyl (B1667301) from certain rhodium(III) complexes. nih.gov Electron-withdrawing ligands can sometimes promote reductive elimination. rsc.org

Migratory Insertion Reactions

Migratory insertion is another fundamental step in many catalytic cycles, such as hydroformylation and polymerization. wikipedia.orgopenochem.org In this reaction, an unsaturated ligand, such as an alkene or carbon monoxide, inserts into an adjacent metal-ligand bond (e.g., Rh-H or Rh-alkyl). rsc.orglibretexts.org A key characteristic of this reaction is that the migrating group and the unsaturated ligand must be cis to each other in the coordination sphere. openochem.orgu-tokyo.ac.jp

For example, in the hydrogenation of an alkene, a coordinated alkene can insert into a Rh-H bond to form a rhodium-alkyl species. wikipedia.orgslideshare.net Similarly, in carbonylation reactions, a coordinated carbon monoxide can insert into a Rh-alkyl bond to form a rhodium-acyl complex. openochem.org The rate and facility of migratory insertion are influenced by the electronic properties of the ancillary ligands. Less electron-donating ligands have been shown to lead to faster migratory insertion of alkenes into rhodium-oxygen bonds. rsc.orgresearchgate.net This suggests that the weaker σ-donating triphenylarsine ligands in this compound, compared to the triphenylphosphine ligands in Wilkinson's catalyst, might facilitate certain migratory insertion steps.

Alkene Insertion into Metal-Hydride or Metal-Alkyl Bonds

A pivotal step in many catalytic processes, such as hydrogenation and hydroformylation, is the insertion of an alkene into a rhodium-hydride (Rh-H) or rhodium-alkyl (Rh-R) bond. This process, also known as migratory insertion, is a key carbon-hydrogen or carbon-carbon bond-forming event.

For alkene insertion into an Rh-H bond, the generally accepted mechanism involves the coordination of the alkene to the rhodium center, followed by the migration of the hydride ligand to one of the olefinic carbons. This results in the formation of a rhodium-alkyl species. The stereochemistry of this insertion is typically syn, meaning the rhodium and the hydride add to the same face of the double bond. libretexts.org The thermodynamics of this equilibrium are influenced by the specific alkene, with electron-withdrawing substituents on the alkene favoring the formation of the more stable metal-alkyl bond. libretexts.orgumb.edu

While detailed studies specifically on this compound are scarce, the principles are analogous to other rhodium catalysts. The transition state for this insertion is believed to involve a coplanar arrangement of the metal, hydride, and the two carbons of the alkene. umb.edu

Alkene insertion into an Rh-Alkyl bond follows a similar pathway and is a crucial step in alkene polymerization. However, the kinetics of insertion into an Rh-Alkyl bond are generally much slower than insertion into an Rh-H bond. libretexts.org This difference in rate is a common feature in organometallic chemistry. libretexts.org

Carbon Monoxide (CO) Insertion into Metal-Alkyl Bonds

The insertion of carbon monoxide into a metal-alkyl bond is a fundamental step in carbonylation reactions, such as hydroformylation, leading to the formation of aldehydes. This migratory insertion involves the migration of an alkyl group to a coordinated CO ligand, forming an acyl intermediate. For this to occur, a vacant coordination site is often required to allow for the coordination of CO before the insertion.

In the context of rhodium-catalyzed hydroformylation, a rhodium-alkyl complex will coordinate a molecule of CO. Subsequently, the alkyl group migrates to the carbonyl carbon, resulting in a rhodium-acyl species. This step is crucial for the formation of the final aldehyde product.

Olefin Insertion into Rhodium-Oxygen Bonds

The insertion of an olefin into a rhodium-oxygen (Rh-O) bond is a key step in processes like the Wacker oxidation and other catalytic reactions that form carbon-oxygen bonds. nih.govresearchgate.net Studies on rhodium(I) alkoxo alkene complexes have provided insight into this mechanism. nih.govberkeley.edu The process involves the intramolecular nucleophilic attack of the oxygen of the alkoxo group onto the coordinated alkene. berkeley.edu

Research has shown that the electronic properties of the ancillary ligands significantly affect the rate of this insertion. researchgate.netrsc.org Less electron-donating ligands lead to a faster reaction. researchgate.netrsc.org This suggests that a more electrophilic metal center facilitates the nucleophilic attack of the alkoxide on the coordinated olefin. Furthermore, the geometry of the complex, including the bite angle of chelating ligands, also plays a crucial role in the reaction rate. researchgate.netrsc.org

A proposed pathway involves the direct insertion of the alkene into the Rh-O bond to form a rhodium alkyl, followed by β-hydride elimination to yield the cyclized organic product and a rhodium hydride species. nih.govberkeley.edu The presence of external ligands can influence the reaction by, for example, inhibiting side reactions like olefin isomerization. nih.govrsc.org

Ligand Substitution and Dissociation Pathways

Ligand substitution and dissociation are fundamental equilibria in the catalytic cycles of many transition metal complexes, including this compound. The dissociation of a triphenylarsine ligand is often a prerequisite for the creation of a vacant coordination site, which allows for the binding of substrates like alkenes or hydrogen.

The general equilibrium for the dissociation of a triphenylarsine ligand from RhCl(AsPh₃)₃ can be represented as:

RhCl(AsPh₃)₃ ⇌ RhCl(AsPh₃)₂ + AsPh₃

The position of this equilibrium is influenced by the solvent and the concentration of free ligand. The stability of the metal-ligand bond is a key factor. In a comparative study of rhodium complexes with PPh₃, AsPh₃, and SbPh₃ in hydroformylation, the nature of the ligand was shown to be a governing factor for the cleavage of the M-EPh₃ bond (where E = P, As, Sb). researchgate.net Triphenylphosphine (PPh₃) generally forms more stable metal-ligand bonds compared to triphenylarsine (AsPh₃). researchgate.net

Kinetic studies on related rhodium complexes have shown that the addition of excess ligand can have a significant impact on the reaction mechanism. For instance, in a transmetalation reaction involving a rhodium(I) arsine complex, the addition of excess AsPh₃ was found to accelerate the reaction by opening up an alternative pathway involving a tricoordinate gold intermediate. nih.gov This highlights the complex role that ligand concentration can play in dictating the operative mechanistic pathway. nih.gov

Formation and Reactivity of Transient Intermediates (e.g., Metalloketenes, Rhodium Dihydrides, Rhodium Carbenoids)

A variety of transient intermediates can be formed from this compound and its derivatives, which are key to its reactivity in different catalytic transformations.

Rhodium Dihydrides: In hydrogenation reactions, the oxidative addition of dihydrogen (H₂) to the rhodium(I) center is a critical step, leading to the formation of a rhodium(III) dihydride intermediate. For this compound, this would be represented as:

RhCl(AsPh₃)₃ + H₂ ⇌ RhCl(H)₂(AsPh₃)₃

These dihydride species are the active hydriding agents that transfer hydrogen to the coordinated alkene.

Rhodium Carbenoids: Rhodium complexes are well-known to catalyze reactions involving carbenoid intermediates, which are typically generated from diazo compounds. researchgate.netcaltech.eduprinceton.edu These highly reactive species can undergo a variety of transformations, including cyclopropanation and C-H insertion. researchgate.netcaltech.edu The general formation of a rhodium carbenoid involves the reaction of a rhodium complex with a diazo compound, leading to the extrusion of dinitrogen and the formation of a metal-carbene bond.

While specific studies on the generation of carbenoids from this compound are not prevalent, the fundamental principles of rhodium carbenoid chemistry are well-established. researchgate.netcaltech.edu The electronic properties of the rhodium complex and the substituents on the carbene dictate the reactivity and selectivity of the subsequent reactions. princeton.edu Donor/acceptor-substituted carbenoids are particularly versatile in C-H functionalization reactions. nih.gov

Metalloketenes: Metalloketenes are another class of reactive intermediates that can be involved in rhodium-catalyzed reactions, particularly those involving carbon monoxide. While not as commonly discussed as dihydrides or carbenoids in the context of this specific complex, they can be formed through various routes, including the reaction of a metal complex with a ketene (B1206846) or the carbonylation of a carbene complex.

Mechanistic Elucidations through Kinetic Studies and Isotopic Labeling

Kinetic studies and isotopic labeling are powerful tools for unraveling the detailed mechanisms of catalytic reactions. By examining reaction rates under different conditions (e.g., varying substrate or catalyst concentrations) and by tracing the path of isotopes through a reaction, a deeper understanding of the elementary steps can be achieved.

Kinetic studies on rhodium-catalyzed hydrogenation have revealed important details about the rate-determining steps. For example, in the hydrogenation of alkynes catalyzed by a cationic rhodium complex, the reaction was found to be first order in both catalyst and hydrogen. uvic.ca In contrast, for Wilkinson's catalyst (the PPh₃ analogue), the initial dissociation of a phosphine ligand is often the key rate-influencing step. rsc.org

A comparative study on the hydroformylation of ethylene (B1197577) using rhodium complexes with PPh₃, AsPh₃, and SbPh₃ ligands provided valuable kinetic data. The catalytic activity was found to be influenced by the nature of the group V donor ligand. researchgate.net

| Ligand (EPh₃) | Metal | Solvent | Temperature (°C) | Pressure (bar) | Catalytic Activity |

| PPh₃ | Rh | Benzene | 150 | 60-80 | Higher |

| AsPh₃ | Rh | Benzene | 150 | 60-80 | Lower |

| SbPh₃ | Rh | Benzene | 150 | 60-80 | Lower |

This table is a representation of the comparative trend reported in the study. researchgate.net

Isotopic labeling studies, for instance using deuterium (B1214612), are instrumental in confirming mechanisms. For example, deuterium labeling can provide evidence for a syn-oxyrhodation pathway in olefin insertion into a Rh-O bond by tracking the position of the deuterium atoms in the product. berkeley.edu Similarly, kinetic isotope effect (KIE) studies, where the rate of reaction with a deuterated substrate is compared to the non-deuterated one, can help identify the rate-determining step, such as C-H bond activation. nih.gov

Catalytic Applications of Chlorotris Triphenylarsine Rhodium and Analogues

Homogeneous Hydrogenation

Rhodium complexes, particularly analogues of the famed Wilkinson's catalyst, are highly effective for the homogeneous hydrogenation of unsaturated compounds. wikipedia.orgadichemistry.com The triphenylarsine (B46628) analogue, while less common, exhibits similar catalytic activity in the reduction of double and triple bonds.

Hydrogenation of Olefins and Alkynes

Chlorotris(triphenylarsine)rhodium(I) and its phosphine (B1218219) counterpart, Wilkinson's catalyst, are renowned for their ability to selectively hydrogenate olefins and alkynes. adichemistry.com The process typically involves the syn-addition of hydrogen to the less sterically hindered face of the multiple bond. adichemistry.com This selectivity allows for the reduction of unhindered double bonds in polyolefinic compounds without affecting other functional groups like ketones, nitro groups, or sulfides. orgsyn.org

Alkynes can be hydrogenated to either cis-alkenes or alkanes depending on the catalyst and reaction conditions. libretexts.org While highly active catalysts like platinum or palladium on carbon lead to the complete saturation to alkanes, less reactive catalysts, such as Lindlar's catalyst, can selectively produce cis-alkenes. libretexts.org Rhodium-based catalysts, including the triphenylarsine complex, can also be tuned to achieve this selectivity. For instance, terminal alkynes are often hydrogenated more rapidly than terminal alkenes. youtube.com

Table 1: Selective Hydrogenation of Unsaturated Compounds

| Substrate | Catalyst System | Product | Key Features |

| Polyolefins | Chlorotris(triphenylphosphine)rhodium(I) | Selectively reduced alkanes | Reduces less sterically hindered double bonds. orgsyn.org |

| Alkynes | Lindlar's Catalyst | cis-Alkenes | Syn-addition of hydrogen. libretexts.org |

| Terminal Alkynes | Wilkinson's Catalyst analogue | Alkenes | Higher reactivity than terminal alkenes. youtube.com |

Asymmetric Hydrogenation Methodologies

The development of chiral rhodium catalysts has revolutionized asymmetric synthesis, enabling the production of enantiomerically enriched compounds. rsc.org While much of the research has focused on chiral phosphine ligands, the principles can be extended to arsine ligands. acs.orgacs.org These reactions are crucial in the pharmaceutical industry for the synthesis of chiral drugs. rsc.org

The general approach involves the use of a rhodium precursor complexed with a chiral ligand. This chiral catalyst then coordinates to the prochiral olefin, and subsequent hydrogenation occurs stereoselectively, leading to an excess of one enantiomer. youtube.com The stereochemical outcome is dictated by the specific chiral ligand employed. A variety of chiral bisphosphine ligands have been developed and successfully used in rhodium-catalyzed asymmetric hydrogenation. acs.orgacs.org The combination of different types of ligands, such as a neutral phosphine and an anionic phosphine, can sometimes lead to higher enantioselectivities. nih.gov

Hydroformylation Reactions

Hydroformylation, also known as the oxo process, is a fundamental industrial process that converts alkenes into aldehydes using synthesis gas (a mixture of carbon monoxide and hydrogen). illinois.eduyoutube.com Rhodium complexes, including those with arsine ligands, are highly active catalysts for this transformation, often operating under milder conditions than their cobalt-based predecessors. illinois.edu

The catalytic cycle, first proposed by Heck and Breslow, involves the coordination of an alkene to a rhodium-hydride species, followed by migratory insertion to form a rhodium-alkyl intermediate. illinois.edu Subsequent coordination of carbon monoxide and another migratory insertion yields a rhodium-acyl complex, which then undergoes hydrogenolysis to release the aldehyde product and regenerate the active catalyst. illinois.edu The use of phosphine or arsine ligands can influence the regioselectivity of the reaction, favoring the formation of either linear or branched aldehydes. rsc.org

Decarbonylation of Aldehydes and Acyl Halides

Rhodium complexes, including this compound(I) and its phosphine analogue, can effectively catalyze the decarbonylation of aldehydes and acyl halides. capes.gov.brresearchgate.net This reaction involves the removal of a carbonyl group (CO) from the substrate.

In the case of aldehydes, the reaction with a rhodium(I) complex can lead to the formation of an alkane and a rhodium carbonyl complex. wikipedia.orgrsc.org However, this process can sometimes be non-catalytic as the resulting rhodium carbonyl complex can be very stable, thus deactivating the catalyst. adichemistry.com For acyl halides, the reaction can proceed to give terminal olefins through a combination of decarbonylation and dehydrohalogenation. capes.gov.br The mechanism is believed to involve the oxidative addition of the acyl halide to the rhodium(I) center. rsc.orgglobalauthorid.com

Carbon-Carbon Bond Forming Reactions

Rhodium catalysts have demonstrated significant utility in the formation of carbon-carbon bonds, a cornerstone of organic synthesis. researchgate.netnih.gov These reactions often proceed with high functional group tolerance and can be performed under environmentally benign conditions, sometimes using water as a solvent. researchgate.net

Rhodium-catalyzed C-C bond formation can occur through various mechanisms, including heteroatom-directed C-H bond activation. nih.gov In this approach, a heteroatom in the substrate coordinates to the rhodium catalyst, directing the activation of a nearby C-H bond and facilitating the subsequent bond formation. nih.gov

[2+2+2] Cycloaddition Reactions

The [2+2+2] cycloaddition is a powerful, atom-economical reaction for the construction of six-membered rings from three unsaturated components, such as alkynes and alkenes. nih.govthieme-connect.com Rhodium complexes are among the most versatile and efficient catalysts for this transformation. mdpi.comnih.gov

The catalytic cycle is thought to involve the formation of a rhodacyclopentadiene intermediate from the oxidative coupling of two alkyne molecules with the rhodium(I) catalyst. rsc.org This intermediate then reacts with a third unsaturated molecule (the "cyclization partner") to form the six-membered ring and regenerate the active rhodium catalyst. rsc.org The choice of ligands on the rhodium center can significantly influence the efficiency and selectivity of the cycloaddition. nih.gov DFT calculations have been used to study the mechanism and predict the feasibility of these reactions. mdpi.com

[2+2] Cycloaddition Reactions (e.g., β-Lactam Synthesis)

Rhodium catalysts are instrumental in the synthesis of β-lactams, core structures in many antibiotic agents. While direct catalysis by this compound(I) is less documented, its close analogue, Wilkinson's catalyst (chlorotris(triphenylphosphine)rhodium(I), [RhCl(PPh₃)₃]), serves as a precursor for catalytically active species in these transformations. For instance, a rhodium-hydride complex, generated from the reaction of [RhCl(PPh₃)₃] with diethylzinc (B1219324) (Et₂Zn), effectively catalyzes the 1,4-reduction of α,β-unsaturated esters. organic-chemistry.org The subsequent rhodium enolate intermediate reacts with imines in a Reformatsky-type reaction to produce syn-β-lactams with high diastereoselectivity and in good to excellent yields. organic-chemistry.org

Other rhodium complexes also show significant activity. Dirhodium(II) tetraacetate ([Rh₂(OAc)₄]) and dirhodium(II) tetrapivalate ([Rh₂(Piv)₄]) are used in the diastereoselective synthesis of highly functionalized and spirocyclic β-lactams from substrates like N-hydroxyanilines, enynones, and diazo compounds. rsc.org These reactions often proceed through the formation of a rhodium carbene, followed by a Wolff rearrangement and a ketene-imine cycloaddition to form the characteristic four-membered lactam ring. rsc.orgresearchgate.net

The table below summarizes the outcomes of different rhodium-catalyzed β-lactam syntheses.

| Catalyst System | Substrates | Product Type | Selectivity |

| [RhCl(PPh₃)₃] / Et₂Zn | α,β-Unsaturated Esters, Imines | syn-β-Lactams | High Diastereoselectivity |

| [Rh₂(OAc)₄] | N-Hydroxyanilines, Enynones, Diazo Compounds | cis-β-Lactams | High Diastereoselectivity |

| [Rh₂(Piv)₄] | Azadienes, Diazo-Meldrum's Acid | Spirocyclic β-Lactams | High Stereoselectivity |

Intermolecular and Intramolecular C-C Bond Formations

The formation of carbon-carbon bonds is a cornerstone of organic synthesis, and rhodium catalysts, including analogues of this compound(I), are pivotal in this area. unt.eduacs.org Wilkinson's catalyst, [RhCl(PPh₃)₃], has been shown to mediate novel intramolecular C-C bond-forming reactions, exemplified by the synthesis of complex polycyclic compounds from keto aldehydes. rsc.org This type of reaction often involves a chelation-assisted C-H bond activation, where a heteroatom in the substrate directs the catalyst to a specific C-H bond, leading to the formation of a metallacyclic intermediate. nih.gov Subsequent steps involving olefin insertion and reductive elimination complete the catalytic cycle and form the new C-C bond. nih.govnih.gov

This methodology has been applied in the synthesis of natural products and complex drug candidates. For example, an imine-directed intramolecular aryl C-H alkylation using Wilkinson's catalyst was a key step in preparing a tricyclic analogue of mescaline. nih.gov Similarly, the synthesis of racemic lithospermic acid utilized an intramolecular cyclization of an imine, catalyzed by [RhCl(PPh₃)₃], to construct the core structure. nih.gov

In the realm of intermolecular reactions, rhodium catalysts are effective for hydroacylation, where an aldehyde is added across an alkene or alkyne. acs.org While early systems often required chelation assistance, newer methods using cationic rhodium complexes with bisphosphine ligands can achieve efficient hydroacylation of substrates like β-amido, β-ester, and β-keto aldehydes with a broad range of alkenes and alkynes. acs.org

Cyclopropanation Reactions

Rhodium-catalyzed cyclopropanation of alkenes using diazo compounds is a powerful method for constructing three-membered rings. nih.gov Rhodium carbenoids are the key reactive intermediates in these transformations. nih.govresearchgate.net The choice of ligands on the rhodium catalyst is critical for success, as it can influence both chemo- and diastereoselectivity and suppress side reactions like β-hydride elimination, particularly when using α-alkyl-α-diazoesters. nih.gov

For instance, while simple dirhodium catalysts like dirhodium tetraoctanoate may favor β-hydride elimination, sterically demanding carboxylate ligands such as triphenylacetate (TPA) on a dirhodium core ([Rh₂(TPA)₄]) can effectively promote cyclopropanation with high diastereoselectivity. nih.gov Furthermore, highly enantioselective cyclopropanations of electron-deficient alkenes have been achieved using chiral adamantylglycine-derived rhodium catalysts. nih.govrsc.org N-Sulfonyl-1,2,3-triazoles can also serve as precursors to rhodium azavinyl carbenes, which react with olefins to yield cyclopropane (B1198618) derivatives with excellent diastereo- and enantioselectivity. organic-chemistry.org Interestingly, triphenylarsine itself, without a metal, has been reported to catalyze the cyclopropanation of alkenes with phenacyl bromide. researchgate.net

The table below illustrates the influence of the rhodium catalyst on the outcome of cyclopropanation with α-alkyl-α-diazoesters.

| Catalyst | Alkene Substrate | Predominant Outcome | Selectivity |

| Dirhodium Tetraoctanoate | Styrene | β-Hydride Elimination | Low |

| [Rh₂(TPA)₄] | Styrene, Butyl Vinyl Ether | Cyclopropanation | High Diastereoselectivity |

| [Rh₂(S-TCPTAD)₄] | Acrylates | Cyclopropanation | High Enantioselectivity (up to 98% ee) |

C-X Bond Activation and Functionalization

The activation of carbon-halogen (C-X) bonds is a significant challenge in chemistry due to their high bond strength, particularly for C-F bonds. Rhodium complexes have emerged as effective catalysts for these transformations. acs.org

Dehalogenation of Halogenated Organic Compounds

Complexes of the type [RhCl(PR₃)₃], such as Wilkinson's catalyst, are effective for the catalytic dehalogenation of chlorinated and fluorinated ethylenes. researchgate.net These reactions are typically carried out in the presence of a reducing agent like triethylsilane (Et₃SiH) or dihydrogen (H₂). researchgate.net Spectroscopic studies suggest that rhodium hydride species are key intermediates in the catalytic cycle. researchgate.net The dehalogenation often occurs sequentially, and the rate of halogen removal has been observed to increase as the number of halogen atoms on the substrate decreases. researchgate.net Chelation assistance can also facilitate C-X bond activation, as seen in the reaction of cationic rhodium(I) phosphine complexes with 2-(2-halophenyl)pyridine, which leads to the formation of rhodium(III) halide complexes. acs.orgresearchgate.net

C-F Bond Cleavage and Derivatization

Activating the robust carbon-fluorine (C-F) bond is a particularly sought-after transformation. nih.gov Rhodium complexes have shown promise in this challenging area. For example, the catalytic activation of the C-F bond in hexafluoropropene (B89477) has been achieved using rhodium catalysts, leading to the formation of (3,3,3-trifluoropropyl)silanes. nih.gov Rhodium(I) complexes with triethylphosphine (B1216732) ligands have been used to study the C-F activation of pentafluorostyrene, where selective activation at different positions on the fluorinated ring can be controlled by the reaction conditions. rsc.org Theoretical studies suggest that aromaticity can play a role in promoting C-F bond activation by stabilizing both the transition states and the products of the reaction. nih.gov

Other Catalytic Transformations (e.g., Hydroboration, Hydrosilylation)

Beyond the reactions detailed above, this compound(I) analogues are active in other important catalytic processes.

Hydroboration: The addition of a boron-hydrogen bond across a double or triple bond is a fundamental reaction in organic synthesis, typically yielding organoborane products that are versatile synthetic intermediates. wikipedia.orgmasterorganicchemistry.com While uncatalyzed hydroboration is well-known, transition metal catalysis offers alternative reactivity and selectivity. Rhodium catalysts are well-established for the hydroboration of C-C multiple bonds. nih.gov For example, rhodium complexes like [Rh(H)(PEt₃)₃] can catalyze the hydroboration of pentafluorostyrene. rsc.org Other systems, such as those using RhCl₃ with a phase-transfer catalyst, have been shown to catalyze the hydroboration of alkenes like 1-octene (B94956) and styrene, with the regioselectivity being influenced by the substrate. rit.edurit.edu

Hydrosilylation: This process involves the addition of a silicon-hydrogen bond across an unsaturated bond and is a key reaction in the production of organosilicon compounds and for curing silicone products. nih.govwhiterose.ac.uk Wilkinson's catalyst, [RhCl(PPh₃)₃], is a known catalyst for many organic reactions, including the hydrosilylation of various substrates. researchgate.netsigmaaldrich.com It has been used to catalyze the hydrosilylation of alkynyl aldehydes (ynals) with triethylsilane. researchgate.net The efficiency of rhodium catalysts in hydrosilylation is well-recognized, making them valuable alternatives to more conventional platinum-based catalysts. consensus.app

Enantioselective Catalysis and Chiral Ligand Design

The exploration of this compound(I) and its analogues in enantioselective catalysis has been a subject of scientific inquiry, particularly in comparison to their well-studied phosphine counterparts. The design and synthesis of chiral arsine ligands for use in rhodium-catalyzed asymmetric reactions have demonstrated the potential for these complexes to achieve high levels of stereocontrol, in some cases even surpassing their phosphine isosteres.

A significant area of investigation has been the asymmetric hydrogenation of prochiral olefins, a fundamental transformation in organic synthesis for the creation of chiral molecules. Research has focused on the development of chiral bidentate arsine ligands that can effectively coordinate to a rhodium center and create a chiral environment for the catalytic reaction.

One notable study detailed the synthesis and application of the enantiomers of (R,R)-(±)-1,2-phenylenebis(methylphenylarsine), a chiral bis(arsine) ligand, in the rhodium(I)-catalyzed asymmetric hydrogenation of various prochiral enamides. These enamides are important precursors to α-amino acids. The performance of this chiral arsine ligand was directly compared to its phosphine analogue, (R,R)-(±)-1,2-phenylenebis(methylphenylphosphine), under identical conditions.

The results of this comparative study revealed that the rhodium(I) complex of the chiral bis(arsine) ligand is a highly effective catalyst for the asymmetric hydrogenation of several Z-substituted enamides. The stereoselectivity of the reaction was found to be significantly influenced by the nature of the β-substituent on the enamide substrate.

In a key finding, the arsine-based catalyst demonstrated superior performance to the corresponding phosphine catalyst for certain substrates. For instance, in the hydrogenation of α-benzamido-β,β-dimethylacrylic acid in the presence of triethylamine, the rhodium-arsine catalyst yielded (S)-(+)-N-benzoylvaline with an enantiomeric excess (e.e.) of 89%. In contrast, the phosphine-based catalyst was ineffective in promoting this reduction. nih.gov This result underscores the unique catalytic properties that arsenic-containing ligands can impart to rhodium complexes.

The research highlights that while phosphine ligands have been more extensively studied in rhodium-catalyzed asymmetric catalysis, their arsine analogues represent a valuable and sometimes superior class of ligands for achieving high enantioselectivity. The subtle electronic and steric differences between arsenic and phosphorus can lead to significant variations in catalytic activity and stereochemical outcome.

The following table summarizes the comparative results for the asymmetric hydrogenation of various enamides using rhodium complexes with chiral bis(phosphine) and bis(arsine) ligands.

| Substrate (Enamide) | Ligand | Product Configuration | Enantiomeric Excess (e.e.) (%) | Reference |

| Methyl α-acetamido-cinnamate | (R,R)-bis(phosphine) | R | 94 | acs.org |

| Methyl α-acetamido-cinnamate | (R,R)-bis(arsine) | R | 88 | acs.org |

| α-Acetamidocinnamic acid | (R,R)-bis(phosphine) | R | 96 | acs.org |

| α-Acetamidocinnamic acid | (R,R)-bis(arsine) | R | 90 | acs.org |

| α-Benzamido-β,β-dimethyl-acrylic acid | (S,S)-bis(phosphine) | - | 0 | nih.gov |

| α-Benzamido-β,β-dimethyl-acrylic acid | (S,S)-bis(arsine) | S | 89 | nih.gov |

Comparative Studies with Phosphine Analogues and Other Transition Metal Complexes

Distinctions and Similarities with Chlorotris(triphenylphosphine)rhodium(I) (Wilkinson's Catalyst)

Chlorotris(triphenylarsine)rhodium(I) is the direct heavier analogue of the renowned Wilkinson's catalyst, chlorotris(triphenylphosphine)rhodium(I). The substitution of phosphorus with arsenic in the triphenylphosphine (B44618) ligand framework introduces significant, albeit nuanced, changes in the electronic and steric properties of the resulting complex, which in turn influences its reactivity, selectivity, and structural features.

The primary difference between triphenylphosphine (PPh₃) and triphenylarsine (B46628) (AsPh₃) as ligands lies in their electronic properties. Triphenylphosphine is a stronger σ-donor and a more effective π-acceptor compared to triphenylarsine. This difference in ligand basicity and back-bonding capability directly impacts the electron density at the rhodium center.

In Wilkinson's catalyst, the PPh₃ ligands create a rhodium center that is electron-rich enough to readily undergo oxidative addition of H₂, a crucial step in its catalytic hydrogenation cycle. numberanalytics.combris.ac.uk The catalytic cycle for Wilkinson's catalyst typically involves the dissociation of a phosphine (B1218219) ligand to create a coordinatively unsaturated 14-electron species, which then undergoes oxidative addition of hydrogen. chegg.com

The catalytic activity of RhCl(PPh₃)₃ is well-established for a wide range of reactions, most notably the homogeneous hydrogenation of alkenes and alkynes. numberanalytics.comacs.org It exhibits high selectivity, for instance, hydrogenating terminal alkenes much more rapidly than more substituted ones. bris.ac.uk While less studied, the arsine analogue is also expected to be an active catalyst, but its lower electron density at the metal center likely leads to lower catalytic efficiency in reactions that depend on a rapid oxidative addition step. The selectivity might also be affected, as the steric and electronic profiles of the active catalytic species would differ.

In some transmetalation reactions involving rhodium(I) and gold(I) complexes, the presence of AsPh₃ ligands has been shown to dramatically switch the reaction mechanism compared to analogous phosphine systems. nih.gov This highlights that substituting phosphine with arsine can lead to fundamentally different chemical behavior beyond simple rate changes.

Structurally, both RhCl(PPh₃)₃ and RhCl(AsPh₃)₃ adopt a square planar geometry around the Rh(I) center, which is a d⁸ transition metal ion. wikipedia.org Both are considered 16-electron complexes, making them coordinatively unsaturated and prone to substrate binding. wikipedia.org

The most significant structural difference is the length of the metal-ligand bond. The Rh-As bond in the arsine complex is inherently longer than the Rh-P bond in Wilkinson's catalyst due to the larger covalent radius of arsenic compared to phosphorus. This increased bond length can influence the steric environment around the rhodium center.

Spectroscopically, these differences are also apparent. In ³¹P NMR spectroscopy, Wilkinson's catalyst shows characteristic signals for the coordinated phosphine ligands. For the arsine analogue, ⁷⁵As NMR would be the corresponding technique, though it is less commonly used. Infrared (IR) spectroscopy can be used to compare the vibrational frequencies of the Rh-Cl bond and other ligand-associated bands, which would be influenced by the electronic differences between the PPh₃ and AsPh₃ ligands.

| Property | Chlorotris(triphenylphosphine)rhodium(I) (Wilkinson's Catalyst) | This compound(I) |

| Formula | C₅₄H₄₅ClP₃Rh | C₅₄H₄₅As₃ClRh |

| Molar Mass | 925.22 g/mol numberanalytics.com | 1056.53 g/mol |

| Geometry | Square planar wikipedia.org | Square planar |

| Electron Count | 16 wikipedia.org | 16 |

| Ligand Type | Triphenylphosphine (PPh₃) | Triphenylarsine (AsPh₃) |

| Rh-E Bond | Shorter, stronger Rh-P bond | Longer, weaker Rh-As bond |

| Reactivity | Highly active for hydrogenation via oxidative addition. numberanalytics.combris.ac.uk | Less active in reactions requiring oxidative addition due to a more electron-deficient Rh center. |

| Key Feature | One of the most effective homogeneous hydrogenation catalysts. bris.ac.uk | Mechanistic pathways can differ significantly from the phosphine analogue in certain reactions. nih.gov |

Exploration of Other Rhodium(I) Complexes with Diverse Ligand Scaffolds (e.g., Pincer Ligands, Chelating Ligands)

Beyond simple monodentate phosphine and arsine ligands, a vast array of rhodium(I) complexes featuring diverse ligand scaffolds, such as pincer and chelating ligands, have been developed. These ligands offer greater control over the steric and electronic properties of the metal center, leading to unique reactivity and catalytic applications.

Pincer Ligands: Pincer ligands are tridentate ligands that typically bind to a metal in a meridional fashion. They are known for conferring high stability to the resulting metal complexes. Rhodium(I) complexes with PCP, PNP, and NNN-type pincer ligands have been extensively studied. For example, rhodium complexes with electron-withdrawing PCP-pincer ligands have been synthesized and their reactivity, such as oxidative addition of methyl iodide, has been shown to be highly dependent on the nature of other ancillary ligands.

Chelating Ligands: Bidentate chelating ligands, such as bis(diphenylphosphino)ethane (dppe) or various diimine ligands, are also widely used in rhodium chemistry. These ligands form stable five- or six-membered rings with the rhodium center. The resulting complexes, such as [Rh(dppe)₂]⁺, often exhibit different reactivity compared to their monodentate counterparts due to the chelate effect, which reduces the likelihood of ligand dissociation. Rhodium half-sandwich complexes bearing chelating diimine ligands have been studied for their redox properties and their role in processes like the photochemical reduction of protons.

| Ligand Type | Example Ligand/Complex | Key Features and Reactivity |

| Pincer Ligands | Rh(I) with PCP, PNP, or PNN ligands | - High thermal stability due to tridentate coordination. - Ligand backbone can be tuned to be rigid or flexible. - Can support various catalytic reactions, including dehydrocoupling and C-H activation. |

| Chelating Ligands (Diphosphines) | [Rh(dppe)₂]Cl (dppe = 1,2-bis(diphenylphosphino)ethane) | - Enhanced stability due to the chelate effect. - Reduced ligand dissociation compared to monodentate analogues. - Used in a variety of catalytic processes, including hydrogenation and hydroformylation. |

| Chelating Ligands (Diimines) | [Cp*Rh(diimine)] complexes | - Redox-active ligands participate in electron transfer processes. - Studied for applications in electro- and photochemical reactions. |

Theoretical and Computational Studies on Chlorotris Triphenylarsine Rhodium Catalysis

Density Functional Theory (DFT) for Reaction Mechanism Elucidation

Density Functional Theory (DFT) has proven to be a powerful method for investigating the mechanistic details of reactions catalyzed by rhodium complexes. researchgate.netnih.govrsc.orgrsc.org DFT calculations allow for the determination of the geometries of reactants, intermediates, and transition states, as well as their corresponding energies. This information is crucial for mapping out the entire reaction pathway and identifying the rate-determining step.

In studies of related rhodium catalysts, DFT has been instrumental in understanding oxidative addition, a key step in many catalytic cycles. researchgate.netrsc.org For instance, research on the oxidative addition of methyl iodide to a rhodium(I) complex showed that DFT calculations could accurately model the transition state and provide a good account of the experimental bond lengths in both the rhodium(I) and rhodium(III) species. researchgate.net Furthermore, DFT studies have demonstrated that even simplified models of complex catalytic systems can provide valuable and accurate information regarding the reaction scheme and free energy data, which is in agreement with experimental observations. nih.gov

A combined experimental and computational approach using DFT was employed to study the transmetalation reaction between trans-[Rh(Rf)(CO)(AsPh₃)₂] (where Rf is a perfluorinated aryl group) and [AuCl(AsPh₃)]. nih.gov This study revealed a fascinating mechanistic switch: the addition of excess triphenylarsine (B46628) (AsPh₃) accelerated the reaction, contrary to its decelerating effect in a similar reaction with a different gold reagent. nih.gov DFT calculations were essential in demonstrating the existence of two cooperative exchange mechanisms, one of which is catalyzed by AsPh₃ and involves three-coordinate gold intermediates. nih.gov

Table 1: Key Applications of DFT in Studying Rhodium Catalysis

| Application | Description | Key Insights |

| Reaction Pathway Mapping | Calculation of energies for reactants, intermediates, and transition states to construct a complete energy profile of the reaction. | Identification of the most favorable reaction pathway and the rate-determining step. rsc.org |

| Oxidative Addition Studies | Investigation of the mechanism of oxidative addition of various substrates to the rhodium center. researchgate.netrsc.org | Understanding the electronic and steric factors that influence the feasibility and kinetics of this crucial elementary step. nih.gov |

| Ligand Effect Analysis | Elucidation of how the electronic and steric properties of ligands, such as triphenylarsine, affect the catalytic activity and selectivity. | Prediction of the impact of ligand modifications on catalyst performance. |

| Transmetalation Mechanisms | Detailed study of the exchange of organic groups and halides between rhodium and other metals. nih.gov | Revelation of complex, multi-pathway mechanisms and the role of additives in altering the reaction course. nih.gov |

Molecular Dynamics Simulations for Catalytic Cycle Modeling

While DFT is excellent for studying static structures and reaction pathways, molecular dynamics (MD) simulations provide a means to model the dynamic behavior of the catalytic system over time. MD simulations can account for solvent effects, temperature, and the conformational flexibility of the ligands and the catalyst complex.

For a complete catalytic cycle, MD simulations can be used to:

Explore Conformational Landscapes: The triphenylarsine ligands are bulky and their orientation can significantly impact the accessibility of the rhodium center. MD can explore the different conformations of the complex and their relative energies.

Simulate Ligand Dissociation and Association: The catalytic cycle often involves the dissociation of a ligand to create a vacant coordination site for the substrate to bind. MD simulations can model the dynamics of these ligand exchange processes. researchgate.net

Model Substrate Binding: The initial interaction and binding of the substrate to the catalyst are critical steps. MD can provide insights into the binding modes and the energetics of substrate coordination.

Track the Evolution of the System: By simulating the entire catalytic cycle, MD can help to identify transient intermediates and short-lived species that might be difficult to detect experimentally.

Prediction of Ligand Effects on Catalytic Performance

The nature of the ligands coordinated to the rhodium center plays a pivotal role in determining the catalyst's activity, selectivity, and stability. nih.gov Computational studies are invaluable for predicting how modifications to the triphenylarsine ligands will affect the performance of Chlorotris(triphenylarsine)rhodium.

In the context of this compound, theoretical calculations can be used to assess:

Electronic Effects: The electron-donating or -withdrawing nature of substituents on the phenyl rings of the triphenylarsine ligands can be systematically varied in silico. These changes influence the electron density at the rhodium center, which in turn affects its reactivity in key steps like oxidative addition and reductive elimination. Studies on other systems have shown that strong electron-donating ligands can favor processes governed by oxidative addition. mdpi.com

Steric Effects: The bulkiness of the ligands can be quantified using computational parameters like the Tolman cone angle. These steric parameters are critical for understanding and predicting the regioselectivity and stereoselectivity of the catalyzed reactions.

Table 2: Computationally Predicted Ligand Effects on Rhodium Catalysis

| Ligand Property | Effect on Catalytic Performance | Computational Metric |

| Electron-donating groups | Increased electron density on Rh, potentially accelerating oxidative addition. mdpi.com | Hammett parameters, calculated Mulliken charges. |

| Electron-withdrawing groups | Decreased electron density on Rh, may favor reductive elimination. | Hammett parameters, calculated Mulliken charges. |

| Increased steric bulk | Can enhance selectivity by controlling substrate approach; may also hinder catalysis by blocking coordination sites. | Tolman cone angle, sterimol parameters. nih.gov |

| Ligand bite angle (for bidentate ligands) | Influences the geometry and reactivity of the metal center, can control regioselectivity. researchgate.net | Calculated geometric parameters. |

Computational Design of Novel Catalytic Systems

The insights gained from theoretical and computational studies on this compound and related complexes can be leveraged to design novel and improved catalytic systems. nih.gov This rational design approach is more efficient than the traditional trial-and-error method of catalyst development.

The process of computational catalyst design typically involves:

Mechanism-Based Hypothesis: Based on the elucidated reaction mechanism, specific properties of the catalyst that need improvement are identified (e.g., lowering the barrier of the rate-determining step).

In Silico Ligand Modification: A library of virtual ligands with systematically varied electronic and steric properties is created.